3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
This quinazolin-4(3H)-one derivative features a 3-ethoxypropyl group at position 3 and a thioether-linked 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 2. Quinazolinones are well-documented for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . Structural modifications, such as the incorporation of fluorinated aryl groups and heterocycles like 1,2,4-oxadiazole, are known to modulate potency and selectivity .
Properties
IUPAC Name |
3-(3-ethoxypropyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARWWGDPKYFCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the quinazolinone intermediate with a suitable hydrazide and an oxidizing agent such as phosphorus oxychloride.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic substitution reaction using a fluorobenzene derivative.
Addition of the Ethoxypropyl Group: The final step involves the alkylation of the intermediate compound with 3-ethoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Core Quinazolinone Formation
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Method : The quinazolinone core is often synthesized via condensation reactions involving amino acids or amides with carbonyl-containing precursors .
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Reagents : Example reagents include dimethyl sulfoxide (DMSO), carbon disulfide, and dimethyl sulfate (DMS) .
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Mechanism : Formation of the quinazolinone ring involves cyclization reactions, often facilitated by dehydroaromatization steps .
Functional Group Reactivity
The compound’s structural features enable diverse chemical interactions:
Ethoxypropyl Chain
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Hydrolysis : The ethoxy group (-OCH₂CH₂CH₃) can undergo acid- or base-catalyzed hydrolysis to form hydroxypropyl derivatives.
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Alkylation : The terminal oxygen may participate in nucleophilic alkylation reactions.
Thio Group
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Oxidation : The thio group (-S-) can be oxidized to sulfoxide or sulfone derivatives under peracid conditions.
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Nucleophilic Substitution : Susceptible to displacement by strong nucleophiles (e.g., amines, alcohols).
Oxadiazole Ring
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Ring-Opening : The 1,2,4-oxadiazole ring may undergo hydrolysis under basic conditions to form amide or carbonyl derivatives.
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Electrophilic Substitution : Fluorine substitution on the phenyl ring could influence reactivity in electrophilic aromatic substitution.
| Functional Group | Reaction Type | Products |
|---|---|---|
| Ethoxypropyl | Hydrolysis | Hydroxypropyl derivative |
| Thio (-S-) | Oxidation | Sulfoxide/sulfone |
| Oxadiazole | Ring-opening | Amide/carbonyl derivatives |
Purification and Characterization
Purification methods and analytical techniques are critical for ensuring compound purity and structural confirmation:
Purification
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Recrystallization : Ethanol or ethanol-chloroform mixtures are commonly used .
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Column Chromatography : Silica gel columns with appropriate eluents (e.g., dichloromethane/ethyl acetate).
Spectroscopic Analysis
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NMR : Used to confirm aromatic protons, ethoxypropyl chain, and thio group integration .
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Mass Spectrometry : Validates molecular weight (e.g., 422.5 g/mol).
Key Spectroscopic Data
| Technique | Observed Peaks | Functional Group |
|---|---|---|
| IR (cm⁻¹) | 1682 (C=O) | Quinazolinone carbonyl |
| 1250 (C=S) | Thio group | |
| ¹H-NMR (δ ppm) | 2.1 (s, SCH₃) | Methylsulfanyl |
Antimicrobial Activity
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Mechanism : Likely involves interference with bacterial enzymes or DNA gyrase .
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Structure-Activity Relationship : Substituents like thio groups and oxadiazoles may enhance lipophilicity and target binding .
Anticancer Potential
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , and it has a molecular weight of approximately 415.5 g/mol. The structure features a quinazoline core, which is known for its biological activity, modified with an ethoxypropyl group and a thioether linkage to an oxadiazole moiety. These modifications are crucial for enhancing the compound's pharmacological properties.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of quinazoline can possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances this activity by interfering with microbial metabolic processes .
Anti-inflammatory Effects
Studies have explored the anti-inflammatory potential of similar compounds in animal models. These compounds were found to reduce markers of inflammation such as cytokines and prostaglandins, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |
| Study B | Assess antimicrobial efficacy | Showed inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |
| Study C | Investigate anti-inflammatory properties | Resulted in decreased levels of TNF-alpha and IL-6 in treated mice compared to controls. |
Mechanism of Action
The mechanism of action of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the context of neurological applications, it may modulate neurotransmitter receptors, altering signal transduction pathways and affecting neuronal activity.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Functional Group Comparisons
The table below highlights key structural differences and inferred biological activities between the target compound and analogous derivatives:
Biological Activity
The compound 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antiproliferative effects against cancer cells, antimicrobial properties, and potential mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C24H26FN5O3 |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 664970-46-1 |
This compound features a quinazolinone core, which is known for its broad spectrum of biological activities, including anticancer and antimicrobial properties.
Antiproliferative Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted that certain quinazolinone derivatives showed potent growth inhibition in non-small cell lung cancer (NSCLC) cell lines through mechanisms involving the inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) .
Case Study: Antiproliferative Effects
In a specific case study involving a series of quinazolinone derivatives, compounds were tested for their cytotoxic effects using the sulforhodamine B (SRB) assay. The results indicated that some derivatives exhibited IC50 values in the low micromolar range against NSCLC cells. This suggests that modifications to the quinazolinone structure can enhance its anticancer efficacy.
Antimicrobial Activity
Quinazolinones have also been explored for their antimicrobial properties. A variety of synthesized derivatives have shown activity against both gram-positive and gram-negative bacteria as well as fungi. For example, compounds with specific substituents on the phenyl ring demonstrated enhanced antibacterial activity .
Antimicrobial Evaluation
The antimicrobial activity of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one was evaluated using standard microbiological techniques. The minimum inhibitory concentrations (MICs) were determined against various bacterial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 16 |
These results indicate that the compound has promising potential as an antimicrobial agent.
The mechanisms underlying the biological activities of quinazolinone derivatives are multifaceted. In the context of anticancer activity, it is believed that these compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, inhibition of histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K) pathways has been observed with certain quinazolinone derivatives .
Q & A
Q. What are the optimal synthetic routes for 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization, thioetherification, and coupling. For example:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acids under reflux in ethanol (yields ~80–90%) .
- Step 2 : Thioetherification using mercapto intermediates, such as 2-mercaptoquinazolinone derivatives, with alkyl halides or sulfonyl chlorides in basic media (e.g., K₂CO₃/DMF) .
- Step 3 : Coupling of the oxadiazole and quinazolinone moieties via nucleophilic substitution (e.g., using PEG-400 as a green solvent with Bleaching Earth Clay catalyst, pH 12.5, 70–80°C, 1 hour; yields up to 95%) .
Yield Optimization : Use microwave-assisted synthesis for faster reaction kinetics and reduced side products. Monitor intermediates via TLC and purify via recrystallization (e.g., hot ethanol) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR :
- Quinazolinone core : Look for NH proton at δ 12.1–12.5 ppm (DMSO-d₆) and carbonyl carbon at δ 160–165 ppm .
- 1,2,4-Oxadiazole : Aromatic protons from the 4-fluorophenyl group appear as doublets (J = 8–9 Hz) at δ 7.6–8.2 ppm; oxadiazole carbons resonate at δ 165–170 ppm .
- Thioether linkage : –SCH₂– protons appear as a triplet at δ 3.8–4.1 ppm .
- FT-IR : Confirm thioether (C–S stretch at 600–700 cm⁻¹), carbonyl (C=O at 1680–1700 cm⁻¹), and oxadiazole ring (C=N at 1600–1650 cm⁻¹) .
- Elemental Analysis : Validate C, H, N content with ≤0.3% deviation from theoretical values (e.g., C: 69.48% observed vs. 69.32% calculated) .
Advanced Research Questions
Q. How can structural discrepancies in spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Methodological Answer: Discrepancies often arise from dynamic rotational isomerism in thioether linkages or steric hindrance in the 3-ethoxypropyl chain. Strategies include:
- Variable Temperature NMR : Conduct experiments at –20°C to slow rotation and resolve splitting (e.g., –SCH₂– protons splitting into distinct signals) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental spectra .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures of intermediates (e.g., oxadiazole precursors) to confirm bond geometries .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the 4-fluorophenyl and oxadiazole moieties?
Methodological Answer:
- Oxadiazole Modifications : Replace 4-fluorophenyl with electron-withdrawing (e.g., –NO₂) or bulky groups (e.g., –CF₃) to assess effects on bioactivity. Synthesize analogs via Pd-catalyzed cross-coupling .
- Quinazolinone Substitutions : Introduce alkyl/aryl groups at the 3-ethoxypropyl chain to study lipophilicity impacts. Use Mitsunobu reactions for regioselective substitutions .
- Biological Assays : Test analogs for kinase inhibition (e.g., EGFR) or antimicrobial activity using microbroth dilution (MIC) and time-kill assays. Prioritize compounds with IC₅₀ < 10 μM .
Q. How should researchers address low solubility in pharmacological testing, and what formulation techniques are viable?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Prodrug Design : Synthesize phosphate or ester derivatives (e.g., replace –OH with –OPO₃H₂) for improved bioavailability. Hydrolyze enzymatically in target tissues .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) loaded via emulsion-diffusion. Characterize drug release profiles in PBS (pH 7.4) over 72 hours .
Q. What are the best practices for resolving contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Curves : Perform assays across 5–6 log concentrations (e.g., 0.1–100 μM) to identify selective indices (SI = IC₅₀(cytotoxicity)/IC₅₀(activity)). Discard compounds with SI < 10 .
- Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green for membrane integrity) to distinguish bactericidal vs. bacteriostatic effects. Confirm target engagement via SPR or ITC .
- Control Compounds : Include reference standards (e.g., ciprofloxacin for antimicrobials, staurosporine for cytotoxicity) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
